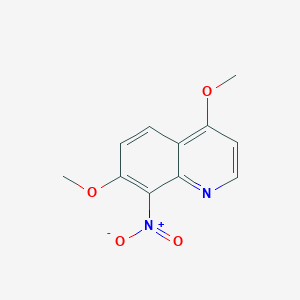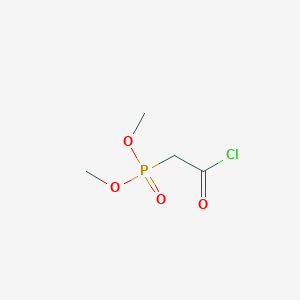
Osmium;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium and tungsten are two transition metals known for their remarkable physical and chemical properties. Osmium is a dense, hard, blue-gray metal, while tungsten is known for its high melting point and tensile strength. When combined, these metals form a compound that exhibits unique characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of osmium-tungsten compounds typically involves solid-liquid mixing methods. Submicron tungsten-osmium mixed powders can be prepared by combining the metals in specific atomic ratios and subjecting them to high-temperature conditions . This process ensures a homogeneous mixture of the two metals, resulting in a compound with enhanced properties.
Industrial Production Methods
Industrial production of osmium-tungsten compounds often involves powder metallurgy techniques. This method includes the mixing of powdered forms of osmium and tungsten, followed by compaction and sintering at high temperatures. The resulting product is a dense, durable material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Osmium-tungsten compounds undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the reagents used.
Common Reagents and Conditions
Oxidation: Osmium reacts with oxygen to form osmium tetroxide, a highly volatile and toxic compound. Tungsten can also form oxides under high-temperature conditions.
Reduction: Both osmium and tungsten can be reduced using hydrogen gas, resulting in the formation of their respective metals.
Major Products Formed
The major products formed from these reactions include osmium tetroxide, tungsten oxides, and various halides. These compounds exhibit unique properties that make them valuable in different applications.
Applications De Recherche Scientifique
Osmium-tungsten compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of osmium-tungsten compounds varies depending on their application. In biological systems, osmium-based compounds exert their effects through hydrolysis and binding with nucleic acids, leading to cytotoxicity in cancer cells . In industrial applications, the high density and hardness of these compounds provide enhanced durability and resistance to wear.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ruthenium-tungsten compounds
- Iridium-tungsten compounds
- Platinum-tungsten compounds
Uniqueness
Osmium-tungsten compounds are unique due to their combination of high density, hardness, and resistance to wear. Osmium is denser and harder than tungsten, while tungsten is more ductile and malleable . This combination results in a compound that is both durable and versatile, suitable for a wide range of applications.
Conclusion
Osmium-tungsten compounds are valuable materials with unique properties that make them suitable for various scientific and industrial applications. Their preparation methods, chemical reactions, and mechanisms of action contribute to their versatility and effectiveness in different fields.
Propriétés
Numéro CAS |
106769-71-5 |
|---|---|
Formule moléculaire |
OsW |
Poids moléculaire |
374.1 g/mol |
Nom IUPAC |
osmium;tungsten |
InChI |
InChI=1S/Os.W |
Clé InChI |
YXIFBDPASYPBNG-UHFFFAOYSA-N |
SMILES canonique |
[W].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


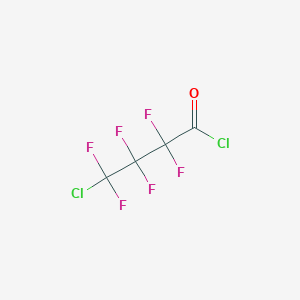
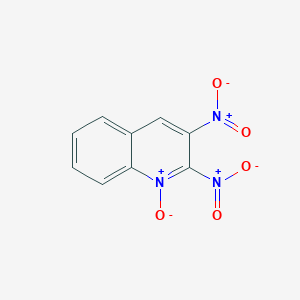
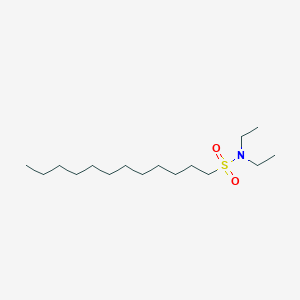
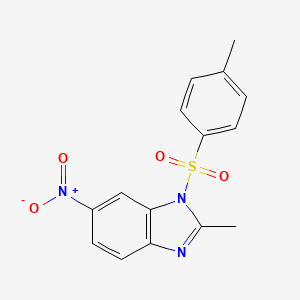
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
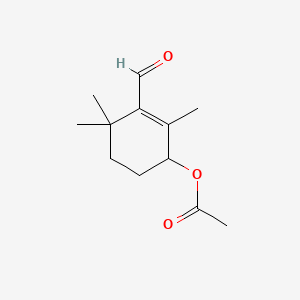
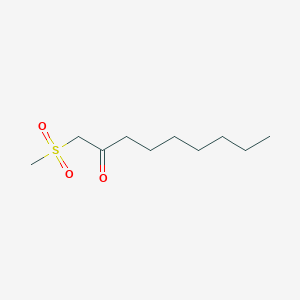
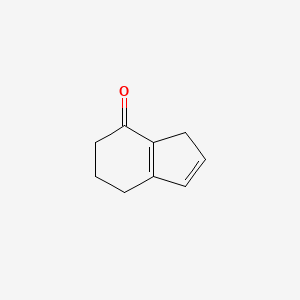
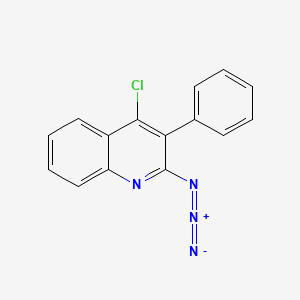
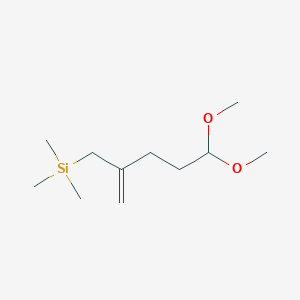
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
